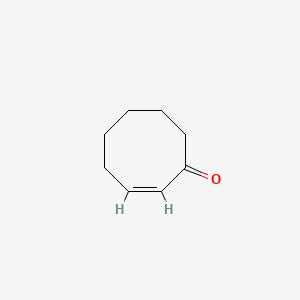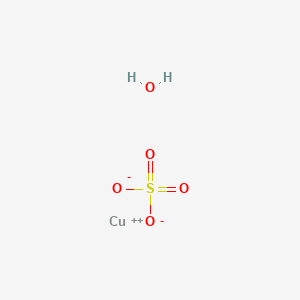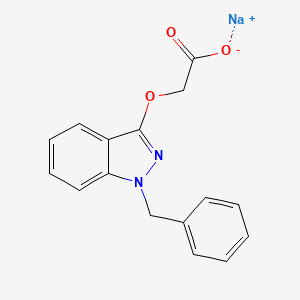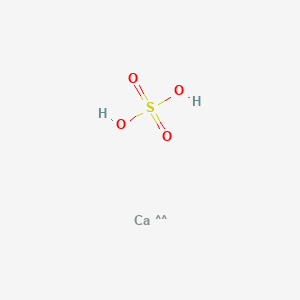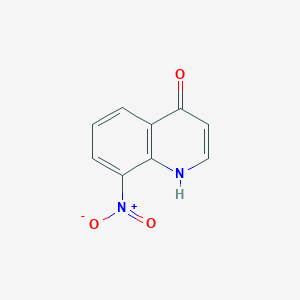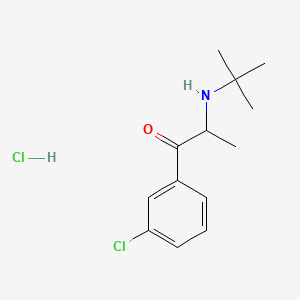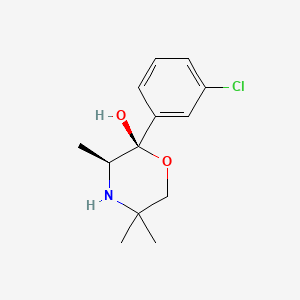
Radafaxine
Übersicht
Beschreibung
Radafaxine , also known as (2S,3S)-hydroxybupropion or (S,S)-hydroxybupropion , is a norepinephrine–dopamine reuptake inhibitor (NDRI) . It was initially developed by GlaxoSmithKline in the 2000s for various indications but was never marketed. These potential uses included treatment for restless legs syndrome, major depressive disorder, bipolar disorder, neuropathic pain, fibromyalgia, and obesity . Unfortunately, due to “poor test results,” its development was discontinued in 2006 .
Synthesis Analysis
Radafaxine is a potent metabolite of bupropion , which is the active compound in GlaxoSmithKline’s Wellbutrin. Specifically, it is an analogue of bupropion, and radafaxine represents an isolated isomer of hydroxybupropion. Therefore, radafaxine builds upon some of the properties of bupropion in humans .
Molecular Structure Analysis
The chemical formula of radafaxine is C13H18ClNO2 , with a molar mass of 255.74 g/mol . Its 3D structure includes a 3-chlorophenyl group and a morpholin-2-ol moiety. The specific arrangement of atoms gives rise to its pharmacological effects .
Chemical Reactions Analysis
Radafaxine is described as having a higher potency in inhibiting norepinephrine reuptake compared to dopamine reuptake. It exhibits approximately 70% efficacy in blocking dopamine reuptake and 392% efficacy in blocking norepinephrine reuptake when compared to bupropion. This selectivity for norepinephrine over dopamine may contribute to its effects on pain and fatigue. Notably, studies suggest that radafaxine has a low abuse potential , similar to bupropion .
Wissenschaftliche Forschungsanwendungen
Dopamine Transporter Blockade and Antidepressant Effects
- Study: Radafaxine's slow and long-lasting blockade of dopamine transporters (DAT) in the human brain suggests low reinforcing effects, making it a promising candidate for antidepressant use without the risk of abuse. It blocks DAT but its slow action and low potency likely prevent reinforcing effects seen with rapid DAT blockers, aligning with studies showing no self-administration in preclinical trials (Volkow et al., 2005).
Potential in Treating Rheumatoid Arthritis (RA)
- Study: While not directly related to radafaxine, research on new pharmacological approaches to RA, such as tyrosine kinase inhibitors, highlights the evolving landscape of RA treatment in which radafaxine could potentially play a role due to its unique pharmacological properties (Евгений Львович Насонов, 2014).
Obesity Management
- Study: In clinical development for obesity, radafaxine was identified as a centrally-acting drug targeting noradrenergic and dopaminergic reuptake. It represents a novel therapeutic avenue in obesity management, suggesting a potential impact on weight control mechanisms (Halford, 2006).
Clinical Trials and Drug Development Perspectives
- Study: The history of drug discovery, including the evolution of pharmacological research, offers context on how radafaxine fits into the broader narrative of novel therapeutic agents. This research underscores the importance of integrating chemistry, pharmacology, and clinical sciences in drug development (Drews, 2000).
Wirkmechanismus
Eigenschaften
IUPAC Name |
(2S,3S)-2-(3-chlorophenyl)-3,5,5-trimethylmorpholin-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2/c1-9-13(16,17-8-12(2,3)15-9)10-5-4-6-11(14)7-10/h4-7,9,15-16H,8H2,1-3H3/t9-,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCOBKSKAZMVBHT-TVQRCGJNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OCC(N1)(C)C)(C2=CC(=CC=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@](OCC(N1)(C)C)(C2=CC(=CC=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501318447 | |
| Record name | Radafaxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501318447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Radafaxine | |
CAS RN |
192374-14-4, 233600-52-7 | |
| Record name | Radafaxine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=192374-14-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Radafaxine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192374144 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Radafaxine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11790 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Radafaxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501318447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R,3R)-2-(3-chlorophenyl)-3,5,5-trimethyl-2-morpholinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RADAFAXINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q47741214K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Radafaxine?
A1: Radafaxine functions as a noradrenergic and dopaminergic reuptake inhibitor. [, ] This means it primarily acts within the central nervous system to increase the levels of norepinephrine and dopamine in synapses by blocking their reuptake into presynaptic neurons. []
Q2: How does the slow and long-lasting dopamine transporter blockade by Radafaxine relate to its potential for abuse?
A2: Studies suggest that the slow and long-lasting dopamine transporter blockade exhibited by Radafaxine in the human brain could be linked to a lower potential for abuse and reinforcing effects. [] This is in contrast to drugs with a rapid and short-acting dopamine transporter blockade, which are often associated with a higher risk of addiction.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



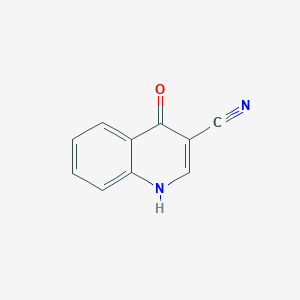
![Tert-butyl octahydro-1H-cyclopenta[B]pyrazine-1-carboxylate](/img/structure/B3421862.png)
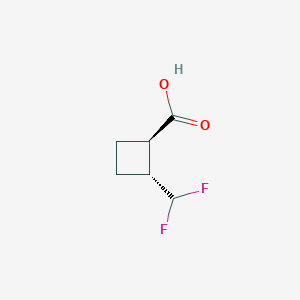
![rac-benzyl N-[(1R,3S)-3-[(chlorosulfonyl)methyl]cyclopentyl]carbamate](/img/no-structure.png)
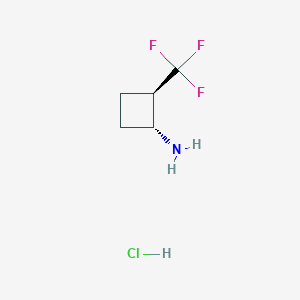
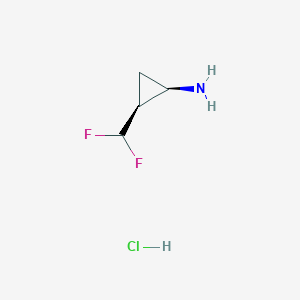
![(3aR,6aS)-1-(tert-butoxycarbonyl)octahydrocyclopenta[b]pyrrole-3a-carboxylic acid](/img/structure/B3421897.png)
![[R(R*,R*)]-2-Amino-1-[p-(methylthio)phenyl]propane-1,3-diol](/img/structure/B3421906.png)
